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Introduction
G protein-coupled receptor 18 (GPR18) is a class A orphan GPCR that has garnered significant

interest as a therapeutic target.[1] Psb-KD107 is a potent and selective, non-lipid-like agonist

for GPR18.[2][3] This technical guide provides an in-depth overview of the signaling pathways

activated by Psb-KD107 upon binding to GPR18, supported by quantitative data and detailed

experimental methodologies.

Quantitative Data Summary
The following table summarizes the reported potency of Psb-KD107 in various functional

assays.

Assay Type
Species/Cell
Line

Parameter Value Reference

β-Arrestin

Recruitment

Human (CHO

cells)
EC50 0.56 µM [4][5]

β-Arrestin

Recruitment
Mouse EC50 1.78 µM

Vasorelaxation Rat (aorta) pIC50 5.22
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Core Signaling Pathways
Activation of GPR18 by Psb-KD107 initiates a cascade of intracellular events through distinct

signaling pathways.

Gαi/o Protein-Coupled Signaling
GPR18 is known to couple to inhibitory G proteins of the Gαi/o family. This coupling initiates

downstream signaling events that modulate the activity of key effector enzymes.

Inhibition of adenylyl cyclase: Upon activation by Psb-KD107, the Gαi subunit of the G

protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic

adenosine monophosphate (cAMP) levels.

Modulation of Ion Channels: The βγ subunits of the G protein can directly interact with and

modulate the activity of ion channels.

Gαi/o Signaling Pathway
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Gαi/o signaling cascade initiated by Psb-KD107.

β-Arrestin Recruitment
Ligand-induced activation of GPR18 also promotes the recruitment of β-arrestin proteins. This

interaction is a key mechanism for G protein-coupled receptor desensitization and can also

initiate G protein-independent signaling cascades. Psb-KD107 has been shown to be more

potent and efficacious than Δ9-tetrahydrocannabinol (THC) in inducing β-arrestin recruitment to

GPR18.
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Psb-KD107-induced β-arrestin recruitment to GPR18.

ERK1/2 Phosphorylation
Activation of GPR18 by Psb-KD107 can lead to the phosphorylation and activation of

Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is a downstream

consequence of both G protein-dependent and β-arrestin-mediated signaling and plays a

crucial role in regulating cellular processes such as proliferation, differentiation, and survival.

ERK1/2 Activation Pathway
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Converging pathways leading to ERK1/2 activation.

Vasorelaxation via Nitric Oxide
Psb-KD107 induces concentration-dependent relaxation of pre-contracted rat aortic rings. This

effect is, at least in part, mediated by the activation of GPR18 on endothelial cells, leading to
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the production of nitric oxide (NO). NO then diffuses to the underlying smooth muscle cells,

causing relaxation.

Vasorelaxation Pathway
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Mechanism of Psb-KD107-induced vasorelaxation.
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Experimental Protocols
β-Arrestin Recruitment Assay (DiscoverX PathHunter)
This assay quantifies the recruitment of β-arrestin to activated GPR18 using enzyme fragment

complementation technology.

Cell Line: CHO-K1 cells stably co-expressing GPR18 fused to a ProLink™ tag and β-arrestin

fused to an Enzyme Acceptor (EA) fragment.

Procedure:

Plate cells in a 384-well plate and incubate overnight.

Treat cells with a dilution series of Psb-KD107.

Incubate for 90 minutes at 37°C.

Add PathHunter detection reagents.

Incubate for 60 minutes at room temperature.

Measure chemiluminescence using a plate reader.

Data Analysis: The EC50 value is determined by fitting the concentration-response data to a

sigmoidal dose-response curve.

β-Arrestin Assay Workflow
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Workflow for the PathHunter β-arrestin assay.

cAMP Inhibition Assay
This assay measures the ability of Psb-KD107 to inhibit the production of cAMP.
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Cell Line: A suitable cell line endogenously or recombinantly expressing GPR18.

Procedure:

Pre-treat cells with Psb-KD107 at various concentrations.

Stimulate cells with an adenylyl cyclase activator (e.g., forskolin).

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay

(e.g., HTRF, ELISA).

Data Analysis: The IC50 value is determined from the concentration-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2 in response to Psb-KD107 treatment.

Cell Line: A suitable cell line expressing GPR18.

Procedure:

Serum-starve cells to reduce basal ERK1/2 phosphorylation.

Treat cells with Psb-KD107 for a specified time course (e.g., 5, 10, 15 minutes).

Lyse the cells and separate proteins by SDS-PAGE.

Transfer proteins to a membrane (e.g., PVDF).

Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 and total

ERK1/2.

Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

Detect the signal using an appropriate substrate.

Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is quantified.

ERK1/2 Western Blot Workflow
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Workflow for detecting ERK1/2 phosphorylation.

Vasorelaxation Assay
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This ex vivo assay measures the effect of Psb-KD107 on the contractility of isolated blood

vessels.

Tissue: Thoracic aorta isolated from male Wistar rats.

Procedure:

Mount aortic rings in an organ bath containing Krebs-Henseleit solution.

Pre-contract the rings with phenylephrine (1 µM).

Add cumulative concentrations of Psb-KD107 (0.3–100 µM).

Record the changes in isometric tension.

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction,

and the pIC50 value is calculated.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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